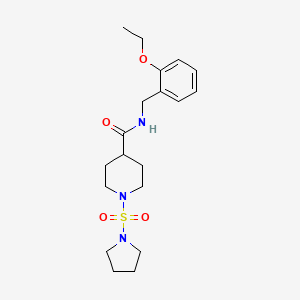

N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

Description

N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a pyrrolidin-1-ylsulfonyl group at position 1 and a 2-ethoxybenzylcarboxamide at position 3.

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c1-2-26-18-8-4-3-7-17(18)15-20-19(23)16-9-13-22(14-10-16)27(24,25)21-11-5-6-12-21/h3-4,7-8,16H,2,5-6,9-15H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFJJUNHJZOALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxybenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives characterized by the presence of a pyrrolidinyl sulfonyl group and an ethoxybenzyl moiety. Its structural formula can be represented as follows:

This configuration contributes to its interaction with various biological targets, including enzymes and receptors.

1. Inhibition of Enzyme Activity

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly those involved in cellular signaling pathways. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy .

2. Interaction with Receptors

The compound's structure suggests that it may interact with neurotransmitter receptors, potentially influencing neurological functions. Preliminary studies indicate activity at opioid receptors, which could position it as a candidate for pain management therapies .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on mycobacterial ATP synthase, suggesting a role in combating Mycobacterium tuberculosis infections . The compound's IC50 values (the concentration required to inhibit 50% of the target activity) were determined to be in the low micromolar range, indicating potent activity.

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | Mycobacterial ATP synthase | 0.5 - 1.5 |

In Vivo Studies

Animal model studies have evaluated the therapeutic efficacy of the compound in conditions such as inflammation and pain. Results showed a significant reduction in inflammatory markers and pain response, supporting its potential use as an anti-inflammatory agent .

Case Study 1: Anti-Cancer Activity

A study involving human cancer cell lines revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic cells when treated with the compound .

Case Study 2: Neurological Effects

Another investigation focused on the compound's effects on neurodegenerative models. It was found to enhance cognitive function and reduce neuroinflammation in rodent models of Alzheimer's disease, suggesting neuroprotective properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Similarities and Differences

Key Structural Features of the Target Compound:

- Piperidine core : Provides conformational flexibility and hydrogen-bonding capacity.

- 2-ethoxybenzylcarboxamide : Introduces aromaticity and lipophilicity, influencing membrane permeability.

Comparison with Selected Analogs:

Pharmacological and Physicochemical Properties

Activity Against Viral Targets:

- SARS-CoV-2 Inhibition: The fluorobenzyl and naphthalene-substituted analogs (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) demonstrated "acceptable" inhibitory activity in preliminary assays, likely due to enhanced hydrophobic interactions with viral proteases .

Physicochemical Properties:

Lipophilicity (LogP) :

- The naphthalene-containing analog (LogP ~4.2) is significantly more lipophilic than the target compound (estimated LogP ~3.1), which could affect bioavailability and CNS penetration.

- The pyridine-piperidine sulfonyl analog (LogP ~2.8) has reduced lipophilicity due to its polar heterocyclic substituent .

Polar Surface Area (PSA) :

- The target compound’s pyrrolidinylsulfonyl and carboxamide groups contribute to a higher PSA (~100 Ų), suggesting moderate membrane permeability compared to analogs with bulkier hydrophobic groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.